

(4-Fluoro-2-propoxypyphenyl)boronic acid CAS number 480438-60-6

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Compound of Interest

Compound Name: (4-Fluoro-2-propoxypyphenyl)boronic acid

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An In-Depth Technical Guide to (4-Fluoro-2-propoxypyphenyl)boronic acid

This guide provides an in-depth technical overview of **(4-Fluoro-2-propoxypyphenyl)boronic acid** (CAS No. 480438-60-6), a key building block in modern synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explain the causality behind experimental choices, offering field-proven insights into its synthesis, application, and handling.

Introduction: A Versatile Building Block

(4-Fluoro-2-propoxypyphenyl)boronic acid is an organoboron compound that has gained prominence as a versatile intermediate in organic synthesis.^{[1][2]} Its utility stems primarily from its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds.^{[3][4]} The specific substitution pattern of this molecule—a fluorine atom para to the boronic acid and a propoxy group in the ortho position—imparts unique electronic and steric properties that are highly valuable in the design of novel therapeutics and functional materials.^{[1][5]}

The fluorine atom can enhance metabolic stability and binding affinity, while the propoxy group increases lipophilicity, potentially improving a molecule's pharmacokinetic profile.^{[5][6]} This guide will detail the compound's properties, provide a validated synthetic methodology, explore its application in the Suzuki-Miyaura coupling with mechanistic insights, and outline critical safety and handling protocols.

Physicochemical Properties and Characterization

The structural attributes of **(4-Fluoro-2-propoxyphenyl)boronic acid** dictate its reactivity and handling requirements. A summary of its key properties is presented below.

Property	Value	Source
CAS Number	480438-60-6	[7] [8] [9] [10]
Molecular Formula	C ₉ H ₁₂ BFO ₃	[11]
Molecular Weight	198.00 g/mol	[11]
Appearance	Typically an off-white to beige powder	[5]
Solubility	Soluble in organic solvents like THF, Dioxane, and DMF. Limited solubility in water.	Inferred from typical boronic acid properties
SMILES	FC1C=CC(B(O)O)=C(C=1)OC CC	[11]
InChI	InChI=1S/C9H13BO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3	[12]

Characterization: Standard analytical techniques are used to confirm the identity and purity of **(4-Fluoro-2-propoxyphenyl)boronic acid**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are used to confirm the chemical structure and assess purity.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H and B-O stretches.

Synthesis Methodology: A Validated Approach

The synthesis of aryl boronic acids is a well-established field.[2] A common and effective method involves the reaction of an aryl halide with an organolithium reagent, followed by quenching with a borate ester and subsequent hydrolysis. This approach offers high yields and is adaptable to various substrates.

Below is a detailed protocol for a plausible synthesis of **(4-Fluoro-2-propoxyphenyl)boronic acid** starting from 1-bromo-4-fluoro-2-propoxybenzene.

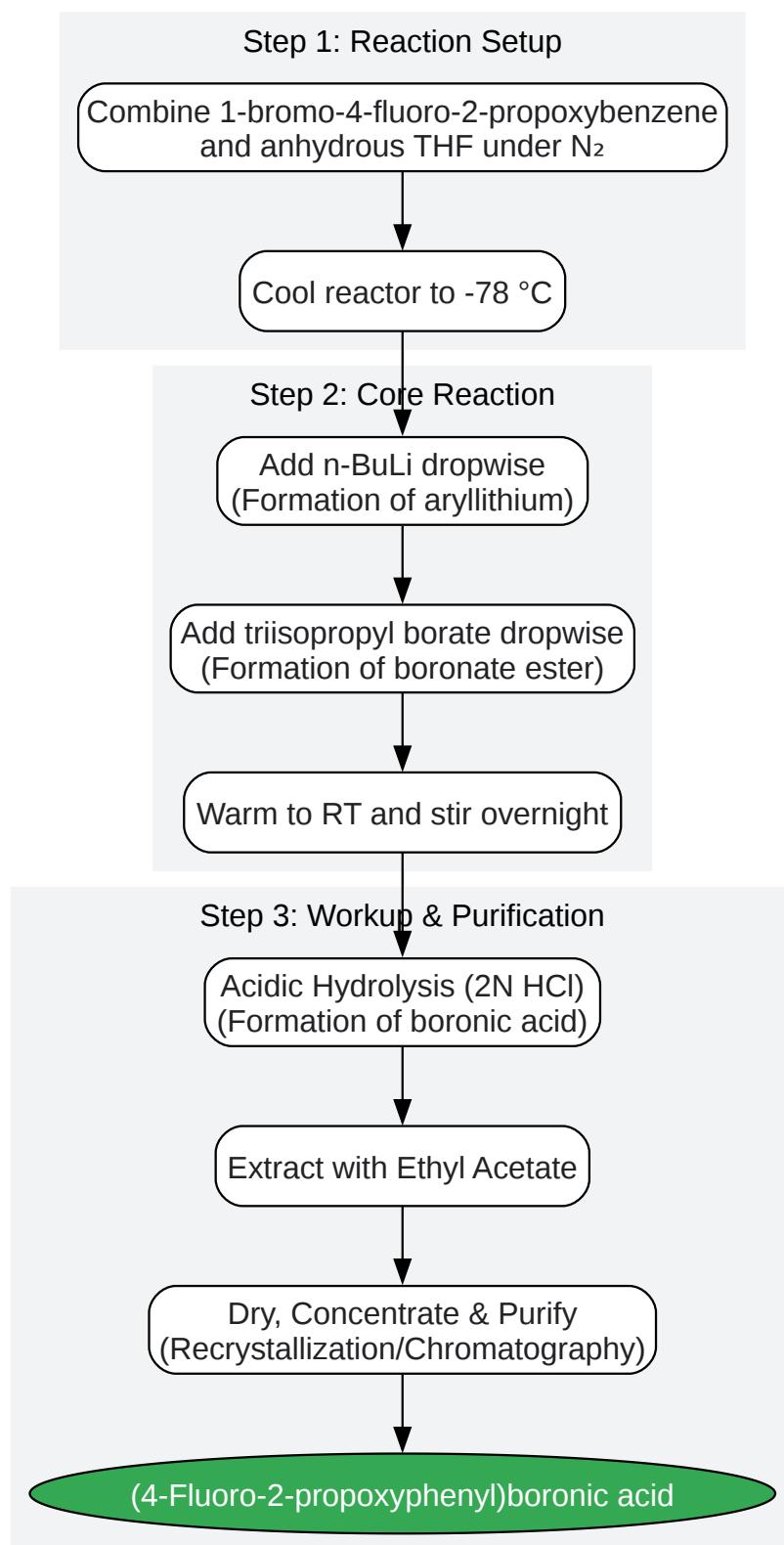
Experimental Protocol: Synthesis

Reaction: 1-bromo-4-fluoro-2-propoxybenzene to **(4-Fluoro-2-propoxyphenyl)boronic acid**

- **Reactor Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-4-fluoro-2-propoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).
- **Cooling:** Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions and ensure regioselectivity.
- **Lithiation:** Slowly add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. The formation of the aryllithium intermediate is typically rapid. Monitor the reaction by TLC to confirm consumption of the starting material.
- **Borylation:** After stirring for 30-60 minutes at -78 °C, slowly add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. The borate ester acts as the boron source.
- **Warming and Quenching:** Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- **Hydrolysis:** Cool the mixture to 0 °C in an ice bath and carefully quench the reaction by adding aqueous hydrochloric acid (e.g., 2N HCl) until the pH is acidic (~pH 2). Stir vigorously for 1-2 hours to hydrolyze the boronate ester to the desired boronic acid.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x). The organic layers contain the product.

- Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield **(4-Fluoro-2-propoxyphenyl)boronic acid** as a solid.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **(4-Fluoro-2-propoxyphenyl)boronic acid**.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

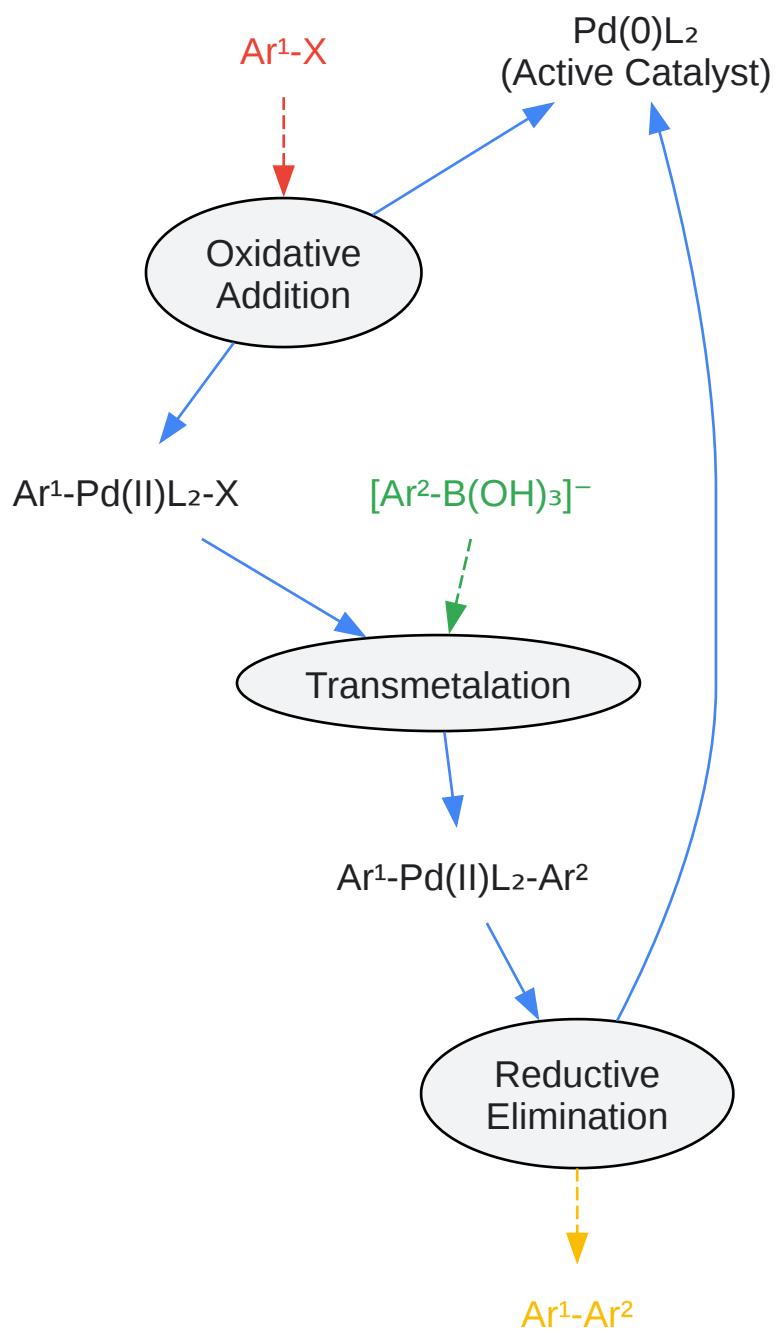
The premier application of **(4-Fluoro-2-propoxyphenyl)boronic acid** is the Suzuki-Miyaura cross-coupling, a powerful method for constructing biaryl structures.[\[4\]](#)[\[13\]](#) This reaction is highly valued in drug discovery for its functional group tolerance and mild reaction conditions.[\[3\]](#)

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:

- Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide ($\text{Ar}^1\text{-X}$), forming a Pd(II) complex.
- Transmetalation: The boronic acid ($\text{Ar}^2\text{-B(OH)}_2$), activated by a base, transfers its aryl group (Ar^2) to the palladium complex, displacing the halide.
- Reductive Elimination: The two aryl groups (Ar^1 and Ar^2) couple and are eliminated from the palladium center, forming the new C-C bond ($\text{Ar}^1\text{-Ar}^2$) and regenerating the Pd(0) catalyst.
[\[13\]](#)

Catalytic Cycle Diagram



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of **(4-Fluoro-2-propoxyphenyl)boronic acid** with an Aryl Bromide

- **Reagent Preparation:** In a reaction vessel (e.g., a microwave vial or Schlenk flask), combine the aryl bromide (1.0 eq), **(4-Fluoro-2-propoxyphenyl)boronic acid** (1.2-1.5 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 eq). The excess boronic acid is used to drive the reaction to completion.
- **Solvent Addition:** Add a degassed solvent system. A mixture of an organic solvent and water (e.g., Dioxane/ H_2O or Toluene/ $\text{EtOH}/\text{H}_2\text{O}$) is common. Degassing (e.g., by sparging with nitrogen or argon) is crucial to prevent oxidation of the $\text{Pd}(0)$ catalyst.
- **Reaction Execution:** Heat the mixture with stirring. Temperatures typically range from 80-120 °C. Microwave irradiation can significantly shorten reaction times.^[3] Monitor progress by TLC or LC-MS.
- **Workup:** After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with water and brine, dry over anhydrous Na_2SO_4 , filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.

Key Considerations and Troubleshooting

- **Choice of Base:** The base activates the boronic acid to facilitate transmetalation. Carbonates (K_2CO_3 , Cs_2CO_3) and phosphates (K_3PO_4) are common choices. The strength of the base can influence reaction rate and side reactions.
- **Catalyst System:** While $\text{Pd}(\text{PPh}_3)_4$ is a workhorse, specialized ligands (e.g., SPhos, RuPhos) can improve yields for challenging substrates, such as aryl chlorides.^{[14][15]}
- **Protopodeboronation:** A common side reaction is the cleavage of the C-B bond by water or other protic species, especially under harsh basic conditions.^[16] Using milder bases, shorter reaction times, or protecting the boronic acid (e.g., as a MIDA ester) can mitigate this issue.
^[15]
- **Stability:** Boronic acids can be moisture-sensitive and may degrade upon prolonged storage in air.^[15]

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of **(4-Fluoro-2-propoxyphenyl)boronic acid** and ensuring laboratory safety. The following guidelines are based on safety data sheets for structurally similar compounds.[\[17\]](#)[\[18\]](#)[\[19\]](#)

GHS Hazard Classification:

- H315: Causes skin irritation.[\[17\]](#)[\[18\]](#)
- H319: Causes serious eye irritation.[\[17\]](#)[\[18\]](#)
- H335: May cause respiratory irritation.[\[17\]](#)[\[18\]](#)

Handling Precautions:

- Use only in a well-ventilated area, preferably within a chemical fume hood.[\[20\]](#)
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[20\]](#)
- Avoid breathing dust.
- Wash hands thoroughly after handling.

Storage Conditions:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[19\]](#)
- Recommended storage temperature is often 2-8 °C.
- The compound is moisture-sensitive; store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

First-Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

- Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

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